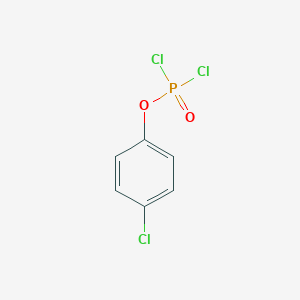

p-Chlorophenyl dichlorophosphate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-chloro-4-dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMQYGSXWZFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227950 | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-79-2 | |

| Record name | 4-Chlorophenyl phosphorodichloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROPHENYL DICHLOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XWU93C7YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

p-Chlorophenyl dichlorophosphate CAS number 772-79-2

An In-depth Technical Guide to p-Chlorophenyl Dichlorophosphate (CAS 772-79-2)

This guide provides a comprehensive technical overview of this compound, a pivotal phosphorylating agent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights, explain the causality behind experimental choices, and provide validated, step-by-step protocols for its synthesis, application, and analysis.

Strategic Overview: The Role and Significance

This compound, also known as 4-chlorophenyl phosphorodichloridate, is a highly reactive organophosphorus compound. Its utility stems from the presence of two labile chlorine atoms and a p-chlorophenoxy group attached to a central phosphorus(V) atom. This configuration makes it an exceptionally effective electrophile for introducing a phosphate monoester moiety onto nucleophiles, particularly alcohols.

In the landscape of drug discovery and agrochemical synthesis, the installation of a phosphate group can dramatically alter a molecule's properties, improving solubility, creating a prodrug for targeted release, or mimicking natural biological phosphates to interact with enzymes.[1][2] The p-chlorophenyl group itself is a ubiquitous fragment in medicinal chemistry, often favored for its ease of synthesis, hydrophobicity, and ability to block metabolic pathways, a phenomenon sometimes referred to as the "para bias".[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 772-79-2 | [5] |

| Molecular Formula | C₆H₄Cl₃O₂P | [5] |

| Molecular Weight | 245.43 g/mol | [5] |

| Appearance | Clear, colorless to light yellow liquid | [6][7] |

| Density | 1.508 g/mL at 25 °C | [7][8] |

| Boiling Point | 142 °C at 11 mmHg; 96-104 °C at 1.15 Torr | [5][8] |

| Refractive Index (n²⁰/D) | 1.539 | [7][8] |

| Water Solubility | Reacts violently | [6][8] |

| XLogP3-AA | 3.4 | [5] |

Spectroscopic data is critical for quality control and reaction monitoring. Spectral information is available through various databases, including FTIR, Raman, and Mass Spectrum data from sources like PubChem and the NIST WebBook.[5]

Synthesis Pathway and Protocol

The most common and industrially relevant synthesis of aryl phosphorodichloridates involves the catalyzed reaction of a phenol with phosphorus oxychloride (POCl₃).[9] The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial as it accelerates the reaction, allowing it to proceed at significantly lower temperatures (e.g., 105 °C) compared to the uncatalyzed reaction which requires temperatures above 200 °C.[9]

Reaction Mechanism: Lewis Acid Catalysis

The mechanism involves the coordination of the Lewis acid (AlCl₃) to the oxygen of phosphorus oxychloride. This coordination enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the hydroxyl group of p-chlorophenol. The subsequent elimination of HCl gas drives the reaction to completion.

Step-by-Step Synthesis Protocol

This protocol is based on the general procedure described in US Patent 3,153081A.[9] Extreme caution is required due to the evolution of HCl gas and the moisture-sensitive nature of the reactants and product. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas outlet (bubbler), a dropping funnel, and a thermometer. Ensure the system is under a positive pressure of inert gas.

-

Reagent Charging: To the flask, add phosphorus oxychloride (POCl₃, ~2 molar equivalents). While stirring, add anhydrous aluminum chloride (AlCl₃, ~0.01 molar equivalents).

-

Heating: Heat the mixture to 90-95 °C using an oil bath.

-

Substrate Addition: Add p-chlorophenol (1 molar equivalent) to the dropping funnel. Add the molten p-chlorophenol dropwise to the stirred POCl₃/AlCl₃ mixture over 25-30 minutes. An exothermic reaction will occur, and the temperature should be allowed to rise to, and be maintained at, approximately 105 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Monitoring: The reaction is complete when HCl evolution ceases. This can be monitored by titrating the off-gas absorbed in water with a standard NaOH solution. Typically, the reaction is complete within 1-2 hours.[9]

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).

-

The crude this compound residue is then purified by fractional distillation under high vacuum (e.g., 142 °C at 11 mmHg).[8] Collect the fraction corresponding to the pure product.

-

Core Application: Phosphorylation of Alcohols

The primary utility of this compound is as a potent phosphorylating agent. It reacts with nucleophiles, such as alcohols, in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form phosphate triesters. The two chloride atoms can be displaced sequentially.

General Reaction Mechanism

The alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic phosphorus center. A base is required to neutralize the HCl generated in situ. The first substitution is rapid, yielding a phosphomonochloridate intermediate, which can then react with a second alcohol.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Understanding our love affair with p-chlorophenyl: present day implications from historical biases of reagent selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. scispec.co.th [scispec.co.th]

- 8. thieme-connect.com [thieme-connect.com]

- 9. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]

A Comprehensive Technical Guide to p-Chlorophenyl dichlorophosphate: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth analysis of p-Chlorophenyl dichlorophosphate, a pivotal organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its fundamental chemical properties, synthesis methodologies, and its significant role as a versatile reagent in the creation of novel molecules. We will explore the causality behind its reactivity and provide practical insights into its application, ensuring a thorough understanding of its utility in both academic and industrial research settings.

Core Identity and Physicochemical Profile

This compound, also known as 4-chlorophenyl phosphorodichloridate, is a reactive organophosphorus compound that serves as a critical building block in organic synthesis.[1] Its utility stems from the presence of two labile chlorine atoms and a p-chlorophenoxy group attached to a central phosphorus (V) atom, making it an excellent phosphorylating agent.

Key Identifiers and Molecular Characteristics

A precise understanding of the compound's fundamental properties is essential for its effective application. The molecular formula and weight, along with other key identifiers, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₃O₂P | [1][2][3] |

| Molecular Weight | 245.43 g/mol | [1][4] |

| 245.428 g/mol | [2] | |

| CAS Number | 772-79-2 | [1][2][3] |

| IUPAC Name | 1-chloro-4-dichlorophosphoryloxybenzene | [3][5] |

| Synonyms | 4-Chlorophenyl dichlorophosphate, 4-Chlorophenyl phosphorodichloridate, p-Chlorophenyl dichlorophosphinate | [1][6] |

Physical and Chemical Properties

The physical state and reactivity of this compound dictate its handling and storage protocols. It is a colorless liquid under standard conditions, though it may appear slightly yellow.[1][7] Its high reactivity, particularly with nucleophiles, is central to its synthetic utility.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][6] |

| Density | 1.508 g/mL at 25 °C | [1][7] |

| Boiling Point | 141 - 143 °C at 11 mmHg | [1] |

| 142 °C at 11 mmHg | [7] | |

| Refractive Index | n20/D 1.539 | [1][7] |

| Solubility | Reacts with water | [6][7] |

| Sensitivity | Moisture Sensitive | [6][7] |

Synthesis and Mechanism of Action

The synthesis of this compound is typically achieved through the reaction of a phenol with a phosphorus oxyhalide. A common laboratory-scale synthesis involves the controlled reaction of p-chlorophenol with an excess of phosphorus oxychloride.

A related compound, Phenyl dichlorophosphate, is prepared by reacting phosphorus oxychloride with phenol, often in the presence of a catalyst like titanium tetrachloride.[8] The reaction proceeds by the nucleophilic attack of the phenolic oxygen on the phosphorus atom, leading to the displacement of a chloride ion and the formation of the desired product and hydrogen chloride gas as a byproduct.[8]

Caption: General synthesis pathway for aryl dichlorophosphates.

The core utility of this compound lies in its function as a potent phosphorylating agent. The P-Cl bonds are highly susceptible to nucleophilic substitution by alcohols, amines, and thiols. This reactivity allows for the precise introduction of a p-chlorophenyl phosphate moiety onto a target molecule, a critical step in the synthesis of many biologically active compounds and other functional materials.

Applications in Drug Development and Material Science

This compound is not an end product itself but a crucial intermediate. Its applications are diverse, spanning the pharmaceutical, agrochemical, and material science sectors.[1]

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, this reagent is instrumental in synthesizing various active pharmaceutical ingredients (APIs) and their intermediates.[1] It is particularly valuable in the development of phosphoramidate prodrugs.[9] Biologically active phosphoryl compounds often exhibit poor pharmacokinetic profiles due to their negative charge; converting them into lipophilic prodrugs can mask this charge, improving absorption and bioavailability.[10][11] this compound serves as a key reagent in creating these prodrugs, which can then be cleaved in vivo to release the active drug.[6][10]

Similarly, in the agrochemical sector, it is a precursor for a range of pesticides, including insecticides and herbicides.[1] The phosphate group is a common feature in many organophosphorus pesticides that act by inhibiting critical enzymes in target pests.

Caption: Key application areas of this compound.

Material Science

Beyond life sciences, this compound is used in material science to synthesize flame retardants and plasticizers.[1][12] Incorporating phosphorus-containing moieties into polymer backbones can significantly enhance their fire resistance.

Experimental Protocol: Synthesis of a Dialkyl p-Chlorophenyl Phosphate

To illustrate its practical use, the following is a representative, self-validating protocol for the phosphorylation of an alcohol.

Objective: To synthesize a dialkyl p-chlorophenyl phosphate ester via sequential nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Alcohol (e.g., Ethanol) (2.2 eq)

-

Anhydrous Pyridine (2.5 eq)

-

Anhydrous Diethyl Ether (as solvent)

-

5% HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Methodology:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Nucleophilic Addition: Prepare a solution of the alcohol and pyridine in anhydrous diethyl ether. Add this solution dropwise to the stirred phosphate solution at 0°C. The pyridine acts as a base to neutralize the HCl generated during the reaction, which is critical to prevent unwanted side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to confirm the disappearance of the starting material. A successful reaction will show a shift in the phosphorus signal.

-

Workup: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with cold 5% HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It causes severe skin burns and eye damage.[3] It reacts violently with water, releasing HCl gas.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing suitable protective clothing, gloves, and eye/face protection.[7]

-

Storage: Store in a cool, dry place, typically between 0-5°C, under an inert atmosphere to prevent degradation from moisture.[6]

-

Spill and Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of the chemical waste in accordance with local and national regulations.

Conclusion

This compound is a highly valuable and versatile reagent in synthetic chemistry. Its well-defined reactivity as a phosphorylating agent enables the efficient construction of complex molecules essential to the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for leveraging its full synthetic potential in a safe and effective manner.

References

-

National Institute of Standards and Technology (NIST). 4-Chlorophenyl dichlorophosphate. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

ChemBK. This compound. [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

Cheméo. Chemical Properties of 4-Chlorophenyl dichlorophosphate (CAS 772-79-2). [Link]

-

Daverio, F. (2002). The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs. Cardiff University. [Link]

-

Cheméo. 2-Chlorophenyl dichlorophosphate. [Link]

-

Chongqing Chemdad Co., Ltd. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE. [Link]

-

Reddy, R. P., & Kumar, V. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3656. [Link]

-

MySkinRecipes. 4-Chlorophenyl phosphorodichloridate. [Link]

-

Kirby, S. A., & Dowd, C. S. (2022). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Medicinal Chemistry Research, 31(2), 207–216. [Link]

-

Li, D., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3874. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]

- 3. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorophenyl phosphorodichloridate, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound [drugfuture.com]

- 6. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chembk.com [chembk.com]

- 8. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Chlorophenyl phosphorodichloridate [myskinrecipes.com]

An In-depth Technical Guide to p-Chlorophenyl Dichlorophosphate: Properties, Reactivity, and Applications

Introduction

p-Chlorophenyl dichlorophosphate, also known as 4-chlorophenyl phosphorodichloridate, is a highly reactive organophosphorus compound that serves as a cornerstone reagent in modern organic synthesis. Its utility is primarily derived from the two labile chlorine atoms attached to the phosphorus center, making it a powerful electrophile for the introduction of a protected phosphate moiety onto nucleophilic substrates. This guide provides an in-depth analysis of its physical and chemical properties, discusses its reactivity profile, outlines a practical experimental workflow for its use, and explores its applications, particularly within the realm of pharmaceutical research and drug development. For researchers and scientists, a thorough understanding of this reagent is critical for leveraging its synthetic potential while ensuring safe and effective handling.

Physicochemical Properties

This compound is a colorless liquid under standard conditions, characterized by its high reactivity, particularly towards moisture.[1][2] The key physical and chemical identifiers are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 772-79-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄Cl₃O₂P | [1][2][3][4][5] |

| Molecular Weight | 245.43 g/mol | [1][4][5] |

| Appearance | Clear, colorless liquid | [1][2] |

| Density | 1.508 g/mL at 25 °C | [1][2] |

| Boiling Point | 141-143 °C at 11 mmHg[1]; 114-116 °C at 1 mmHg[6] | [1][6] |

| Refractive Index (n²⁰/D) | 1.539 | [1][2] |

| Solubility | Reacts with water[2]; Soluble in many organic solvents | [2] |

| Sensitivity | Moisture sensitive | [2][7] |

Chemical Structure and Reactivity

The synthetic utility of this compound is dictated by its molecular structure. The phosphorus(V) center is highly electrophilic due to the inductive electron-withdrawing effects of the two chlorine atoms, the phosphoryl oxygen, and the p-chlorophenoxy group. The two P-Cl bonds are the primary sites of reaction.

This high degree of electrophilicity allows for facile nucleophilic substitution by a wide range of nucleophiles, including alcohols, amines, and thiols. The p-chlorophenyl group serves as a stable protecting group for the resulting phosphate ester, which can be selectively removed under different conditions than other common protecting groups, providing strategic advantages in multi-step syntheses.

Caption: Structure and key reactive sites of this compound.

Reactivity with Water (Hydrolysis): A critical consideration when handling this reagent is its violent reactivity with water.[2][7] This reaction proceeds rapidly to hydrolyze the P-Cl bonds, liberating toxic and corrosive hydrogen chloride (HCl) gas and ultimately forming p-chlorophenyl phosphoric acid.[6] This necessitates storing the reagent under anhydrous conditions and using dry solvents and inert atmospheres (e.g., nitrogen or argon) during reactions.[8][9]

Applications in Organic Synthesis and Drug Development

This compound is a versatile phosphorylating agent employed in the synthesis of a diverse range of molecules.[1][10] Its primary application lies in the preparation of phosphate esters, which are integral to many biologically active compounds.

-

Nucleotide Prodrugs: It is a key reagent in the ProTide (pronucleotide) approach, a strategy used to deliver nucleoside monophosphates into cells. This method has been instrumental in the development of potent antiviral agents, including treatments for HIV and Hepatitis C, as well as anticancer therapies.[10] The reagent is used to couple an amino acid ester and the nucleoside to the phosphorus center.

-

Agrochemicals: It serves as an intermediate in the synthesis of various insecticides and herbicides.[1]

-

Other Pharmaceuticals: The reagent is used to synthesize antimicrobial, antioxidant, and antitumor agents where a phosphate moiety is crucial for biological activity or acts as a handle for further functionalization.[10]

-

Flame Retardants: Its structure is also incorporated into the synthesis of flame retardants and plasticizers.[1]

Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a representative, self-validating methodology for the phosphorylation of a primary alcohol (R-OH) using this compound.

Causality Statement: The choice of a non-nucleophilic base like pyridine is crucial. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. Its non-nucleophilic nature prevents it from competing with the primary alcohol in attacking the electrophilic phosphorus center. The reaction is conducted at low temperatures to control the high reactivity of the dichlorophosphate and minimize side reactions.

Methodology:

-

Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen gas.

-

Reagent Charging: To the flask, add the primary alcohol (1.0 equivalent) and anhydrous pyridine (2.2 equivalents). Dissolve these in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Slow Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and charge it into the dropping funnel. Add the dichlorophosphate solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. This step ensures the reaction has gone to completion before proceeding to workup.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted dichlorophosphate and neutralize the pyridinium hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: Purify the resulting crude product (the phosphorodichloridate has now become a phosphochloridate monoester) via flash column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C, ³¹P) and Mass Spectrometry to confirm its structure and purity, thus validating the protocol's success.

Caption: Experimental workflow for alcohol phosphorylation.

Safety and Handling

This compound is a corrosive and hazardous material that requires strict safety protocols.[4][8]

-

Corrosivity: It causes severe skin burns and eye damage.[4][6] All handling must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[2][6]

-

Reactivity Hazard: The reagent reacts violently with water, releasing toxic gas.[2][9] Ensure all glassware is dry and use anhydrous solvents. Avoid contact with strong bases, strong oxidizing agents, and alcohols (unless part of the intended reaction).[7]

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[8] The container must be tightly sealed, preferably under a nitrogen atmosphere, to prevent moisture ingress.[8]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][8] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[6][8] In all cases of exposure, seek immediate medical attention.[6][8]

Conclusion

This compound is a powerful and effective phosphorylating agent with significant applications in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its high reactivity, while synthetically advantageous, demands careful and informed handling. By understanding its physicochemical properties, reactivity profile, and adhering to stringent safety protocols, researchers can safely and effectively harness the full potential of this versatile reagent.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chlorophenyl dichlorophosphate (CAS 772-79-2). Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Chlorophenyl dichlorophosphate. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Chlorophenyl dichlorophosphate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl Dichlorophosphate, 98+%. Retrieved from [Link]

- Google Patents. (n.d.). US3153081A - Process for preparing phenyl phosphorodichloridates.

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-CHLOROPHENYL PHOSPHORODICHLORIDATE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Spectral Analysis of p-Chlorophenyl dichlorophosphate

Introduction

p-Chlorophenyl dichlorophosphate (PCDP), with the chemical formula C₆H₄Cl₃O₂P, is an organophosphorus compound of significant interest in organic synthesis.[1] It serves as a crucial intermediate and phosphorylating agent in the preparation of a wide array of products, including pharmaceuticals, pesticides, and dyes.[2] The reactivity of its P-Cl bonds allows for facile substitution by nucleophiles, making it a versatile building block.

Given its role in critical applications, the unambiguous structural confirmation and purity assessment of this compound are paramount. This requires a multi-faceted analytical approach, leveraging the strengths of various spectroscopic techniques. This technical guide provides a comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental considerations necessary for a thorough and self-validating analytical workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The acquisition of mass spectral data for a compound like this compound is typically performed using a GC-MS system. This approach is ideal due to the compound's volatility.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.

-

Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Program: A temperature ramp is employed to ensure good separation. For example: initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Detection (Electron Ionization - EI):

-

Interface Temperature: Set the GC-MS interface temperature to 280 °C to prevent condensation.

-

Ion Source: Use a standard EI source with an ionization energy of 70 eV. This energy level is a well-established standard that provides reproducible fragmentation patterns, crucial for library matching and structural elucidation.[3]

-

Ion Source Temperature: Maintain the ion source at approximately 230 °C.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used. Scan a mass range of m/z 40-350 to ensure capture of the molecular ion and all significant fragments.

-

Data Presentation & Analysis

The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a powerful diagnostic tool.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Key Observations |

| 244 / 246 / 248 | [M]⁺˙ (Molecular Ion) | [C₆H₄³⁵Cl³⁵Cl₂O₂P]⁺˙ | The base peak in some spectra.[4] The isotopic pattern (M, M+2, M+4) confirms the presence of three chlorine atoms. |

| 174 / 176 | [M - POCl]⁺ | [C₆H₄³⁵ClO]⁺ | Loss of the phosphonyl chloride radical. |

| 127 / 129 | [C₄H₄³⁵ClP]⁺˙ | [C₄H₄³⁵ClP]⁺˙ | A significant fragment in the NIST library spectrum.[4] |

| 111 / 113 | [C₆H₄³⁵Cl]⁺ | [C₆H₄³⁵Cl]⁺ | Represents the chlorophenyl cation. |

| 99 | [PO₂Cl]⁺˙ | [PO₂Cl]⁺˙ | A common fragment for dichlorophosphates.[4] |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | Loss of chlorine from the phenyl ring. |

Causality of Fragmentation: The fragmentation of organophosphorus compounds under EI conditions is driven by the stability of the resulting ions and neutral losses.[5] The initial ionization typically occurs at a lone pair of electrons on the oxygen or chlorine atoms. The P-O and P-Cl bonds are relatively labile, leading to characteristic losses. The fragmentation pathway below illustrates the major routes.

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound is dominated by absorptions from the P=O, P-O-Ar, and C-Cl bonds, as well as vibrations from the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers, often equipped with an ATR accessory, provide a rapid and straightforward method for obtaining high-quality IR spectra of liquids like this compound without extensive sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide). This is crucial for obtaining a true sample spectrum.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal. Ensure the crystal surface is fully covered.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Data Presentation & Analysis

The key to interpreting the IR spectrum is to correlate the observed absorption bands with specific bond vibrations. The spectrum can be divided into the functional group region (4000-1300 cm⁻¹) and the fingerprint region (<1300 cm⁻¹), where complex vibrations unique to the molecule occur.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance & Rationale |

| ~3080-3050 | C-H stretching | Aromatic C-H | Confirms the presence of the aromatic ring. These are typically weak to medium absorptions. |

| ~1580, ~1475 | C=C stretching | Aromatic Ring | These two bands are characteristic of benzene ring skeletal vibrations. |

| ~1290-1310 | P=O stretching | Phosphoryl group | This is a very strong and prominent band. Its position is influenced by the electronegativity of the attached groups (two Cl atoms and one Ar-O group), which shifts it to a higher frequency.[6] |

| ~1190 | C-O stretching (asymmetric) | Ar-O-P | Stretching of the bond between the aromatic ring and the phosphate oxygen. |

| ~950-1000 | P-O stretching (symmetric) | P-O-Ar | Symmetric stretching of the P-O-C linkage.[7] |

| ~830 | C-H out-of-plane bending | Aromatic C-H | The position of this strong band is highly diagnostic for the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, this band typically appears between 850-810 cm⁻¹. |

| ~550-600 | P-Cl stretching | P-Cl | Asymmetric and symmetric stretching vibrations of the two P-Cl bonds. These are typically strong absorptions in the lower frequency region. |

| ~1090 | C-Cl stretching | Ar-Cl | The stretching vibration for the chlorine attached to the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in solution. It provides detailed information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei within the molecule.

Experimental Protocol: Multinuclear NMR

A standard high-field NMR spectrometer is required to obtain ¹H, ¹³C, and ³¹P spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a good solvent and its residual proton signal is well-defined. Add a small amount of an internal standard like tetramethylsilane (TMS, 0 ppm) for ¹H and ¹³C referencing if quantitative analysis or precise referencing is needed.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128-1024). A wider spectral window is used, and a longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P spectrum. ³¹P is a sensitive nucleus with 100% natural abundance, so spectra can be acquired relatively quickly.[10] An external reference of 85% H₃PO₄ is typically used, with its chemical shift set to 0 ppm.

-

Sources

- 1. chembk.com [chembk.com]

- 2. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Chlorophenyl phosphorodichloridate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-NITROPHENYL PHOSPHORODICHLORIDATE(777-52-6) 1H NMR [m.chemicalbook.com]

- 6. 4-Chlorophenyl phosphorodichloridate, 98+% | Fisher Scientific [fishersci.ca]

- 7. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenyl dichlorophosphate(770-12-7) 13C NMR [m.chemicalbook.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

p-Chlorophenyl dichlorophosphate IR spectroscopy analysis

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of p-Chlorophenyl dichlorophosphate

Abstract: this compound (p-CDP) is a pivotal phosphorylating agent used extensively in the synthesis of pharmaceutical intermediates, pesticides, and flame retardants.[1][2] Its high reactivity necessitates stringent quality control and structural verification, for which Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical tool. This technical guide provides a comprehensive framework for the analysis of p-CDP using FT-IR spectroscopy. It details the theoretical underpinnings of the molecule's vibrational modes, presents a field-proven experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust method for the unambiguous identification and quality assessment of this compound.

Introduction to this compound

Chemical Identity and Core Properties

This compound, also known as 4-chlorophenyl phosphorodichloridate, is an organophosphorus compound with the chemical formula C₆H₄Cl₃O₂P.[3] It presents as a clear, colorless to light yellow liquid that is highly sensitive to moisture and reacts with water.[4] This reactivity is fundamental to its utility in synthesis but also dictates stringent handling protocols to prevent degradation.

Significance in Synthetic Chemistry

The utility of p-CDP is rooted in the high reactivity of its phosphorus-chlorine (P-Cl) bonds. These bonds are readily displaced by nucleophiles such as alcohols, phenols, and amines, making p-CDP an effective phosphorylating agent for introducing the p-chlorophenyl phosphate moiety into a target molecule.[6] This functionality is critical in the synthesis of a wide array of commercially important compounds, including active pharmaceutical ingredients and agricultural chemicals.[1]

The Imperative for Spectroscopic Verification

Given its role as a reactive intermediate, verifying the identity and purity of p-CDP before its use is critical for ensuring the success of a synthetic route and the quality of the final product. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the presence of the key functional groups within the molecule and for detecting common impurities, such as hydrolysis byproducts.

Theoretical Principles of IR Analysis

The infrared spectrum of a molecule is unique, providing a "fingerprint" based on the vibrational modes of its constituent chemical bonds. For p-CDP, the spectrum is dominated by characteristic absorptions from the phosphoryl, phosphate ester, and substituted aromatic functionalities.

Key Vibrational Modes for this compound

The primary vibrational modes that provide a definitive identification for p-CDP are:

-

Phosphoryl Group (P=O) Stretch: This bond produces one of the most characteristic and intense absorption bands in organophosphorus compounds. Its frequency is sensitive to the electronegativity of the atoms attached to the phosphorus.

-

Aryl Phosphate (P-O-Ar) Stretch: The stretching vibrations of the P-O and O-C bonds in the phosphate ester linkage give rise to strong, complex bands.

-

Phosphorus-Chlorine (P-Cl) Stretch: These vibrations occur at lower frequencies and are characteristic of the dichlorophosphate moiety.

-

Aromatic Ring Modes: The p-substituted benzene ring exhibits several distinct vibrations, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane (oop) bending. The position of the oop bending mode is particularly diagnostic of the 1,4-substitution pattern.[7]

-

Aryl-Chlorine (Ar-Cl) Stretch: The vibration of the chlorine substituent on the aromatic ring.

Experimental Protocol: FT-IR Spectrum Acquisition

The hygroscopic and corrosive nature of p-CDP demands careful sample handling.[3][4] Attenuated Total Reflectance (ATR) FT-IR is the recommended technique as it requires minimal sample preparation and minimizes exposure to the atmosphere.

Instrumentation and Materials

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-bounce diamond ATR accessory.

-

Sample: this compound (reagent grade).

-

Equipment: Pasteur pipette, nitrile gloves, safety goggles, lab coat.

-

Environment: All sample manipulations should ideally be performed in a fume hood or under an inert atmosphere (e.g., a glove box with dry nitrogen) to minimize hydrolysis.

Step-by-Step ATR-FT-IR Workflow

-

Instrument Preparation: Ensure the ATR crystal is clean. Perform a background scan in the open-beam configuration to acquire the spectrum of the ambient atmosphere (H₂O, CO₂). This spectrum will be automatically subtracted from the sample spectrum.

-

Sample Application: In a fume hood, use a clean Pasteur pipette to draw a small amount of liquid p-CDP. Place a single drop onto the center of the ATR diamond crystal, ensuring the entire crystal surface is covered.

-

Data Acquisition: Immediately initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and normalized if necessary. The horizontal axis should be in wavenumbers (cm⁻¹) and the vertical axis in % Transmittance.

-

Cleaning: Following analysis, carefully wipe the sample from the ATR crystal using a swab lightly dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a dry swab. Perform this in a fume hood.

Experimental Workflow Diagram

Caption: ATR-FTIR workflow for analyzing moisture-sensitive p-CDP.

In-Depth Spectral Analysis

The definitive IR spectrum for this compound is available from the NIST Chemistry WebBook, which serves as an authoritative reference.[8] The following analysis is based on this reference spectrum and established group frequency correlations.

Structure-Spectra Correlation Diagram

Caption: Correlation of key functional groups in p-CDP to their IR regions.

Detailed Peak Assignment

The following table summarizes the principal absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |

| ~3080 | Weak | Aromatic C-H Stretch | [9][10] |

| ~1587 | Strong | Aromatic C=C In-Ring Stretch | [10][11] |

| ~1483 | Strong | Aromatic C=C In-Ring Stretch | [10][11] |

| ~1305 | Very Strong | P=O Stretch (Phosphoryl) | [12][13] |

| ~1186 | Very Strong | P-O-Ar Asymmetric Stretch | [12][14] |

| ~1088 | Strong | Aromatic In-Plane C-H Bending | [15] |

| ~1009 | Medium | Aromatic Ring "Breathing" Mode | [15] |

| ~955 | Very Strong | P-O-Ar Symmetric Stretch | [12][14] |

| ~825 | Very Strong | Aromatic C-H Out-of-Plane Bend (p-substitution) | [7][16] |

| ~580 | Strong | P-Cl Asymmetric Stretch | [14][17] |

| ~520 | Strong | P-Cl Symmetric Stretch / Ar-Cl Stretch | [7][17] |

Region-by-Region Interpretation

-

High-Frequency Region (4000-1600 cm⁻¹): This region is relatively simple for p-CDP. The weak bands observed just above 3000 cm⁻¹, around 3080 cm⁻¹, are characteristic of C-H stretches on an aromatic ring.[9][10] The absence of strong, broad bands between 3500-3200 cm⁻¹ confirms the lack of significant hydroxyl (O-H) groups from water or hydrolysis products.

-

Double-Bond Region (1600-1300 cm⁻¹): Two sharp, strong peaks at approximately 1587 cm⁻¹ and 1483 cm⁻¹ are definitive for the C=C in-ring stretching vibrations of the benzene ring.[10][11] The most prominent feature of the entire spectrum appears around 1305 cm⁻¹ . This exceptionally strong and sharp absorption is unequivocally assigned to the P=O stretching vibration .[12][13] Its high frequency is influenced by the electron-withdrawing effects of the attached chlorine and chlorophenoxy groups.

-

Fingerprint Region (1300-650 cm⁻¹): This region is rich with structural information.

-

The P-O-Ar linkage gives rise to at least two very strong absorptions: an asymmetric stretch around 1186 cm⁻¹ and a symmetric stretch near 955 cm⁻¹ .[12][14]

-

A very strong and sharp band at approximately 825 cm⁻¹ is highly diagnostic. This absorption arises from the out-of-plane bending of the two adjacent C-H bonds on the para-substituted aromatic ring.[7][16] Its presence is a powerful confirmation of the 1,4-substitution pattern.

-

-

Low-Frequency Region (<650 cm⁻¹): This area contains vibrations involving heavier atoms. Strong bands around 580 cm⁻¹ and 520 cm⁻¹ are characteristic of the P-Cl stretching modes and the Ar-Cl stretch.[7][17]

Protocol Validation and Data Trustworthiness

To ensure the integrity of the analysis, the experimental system must be self-validating.

Instrument Performance

The FT-IR spectrometer should be subject to regular Operational and Performance Qualification (OQ/PQ) checks, typically using a polystyrene standard. This verifies the accuracy of the wavenumber scale and ensures the instrument is performing to specification.

Identifying Potential Impurities

The IR spectrum is highly effective for detecting common impurities in a p-CDP sample:

-

Hydrolysis: As p-CDP reacts with water, a primary impurity is the corresponding phosphonic acid. This would be indicated by the appearance of a very broad absorption band from 3000-2500 cm⁻¹ due to the P-OH group's O-H stretch, and a potential shift or broadening of the P=O band.

-

Starting Material Carryover: Residual p-chlorophenol would be identified by a characteristic broad O-H stretch around 3500-3200 cm⁻¹. Unreacted phosphorus oxychloride (POCl₃) has a P=O stretch at a slightly different frequency (~1315 cm⁻¹) and distinct P-Cl bands.

Conclusion

Infrared spectroscopy is a definitive and efficient technique for the structural confirmation and quality control of this compound. The key spectroscopic signatures for an authentic sample are the presence of an extremely strong phosphoryl (P=O) absorption band near 1305 cm⁻¹ , strong aromatic C=C stretching bands around 1587 cm⁻¹ and 1483 cm⁻¹, intense P-O-Ar stretching bands at ~1186 cm⁻¹ and ~955 cm⁻¹, and a highly diagnostic, strong C-H out-of-plane bending mode near 825 cm⁻¹ that confirms the para-substitution pattern. The absence of broad hydroxyl bands validates the sample's integrity against hydrolysis. This guide provides the necessary framework for researchers to confidently apply this technique in their synthetic and developmental workflows.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS Source: OSTI.GOV, U.S. Department of Energy Office of Scientific and Technical Information URL: [Link]

-

Title: Atlas of IR spectra of organophosphorus compounds : interpreted spectrograms Source: Semantic Scholar URL: [Link]

-

Title: Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents Source: RSC Publishing URL: [Link]

-

Title: Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2 Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]

-

Title: Spectra and structure of organophosphorus compounds. 32. Infrared and Raman spectra, conformational stability, barriers to internal rotation, vibrational assignment, and normal coordinate analysis of ethyldifluorophosphine Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]

-

Title: Chemical Properties of 4-Chlorophenyl dichlorophosphate (CAS 772-79-2) Source: Cheméo URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs Source: ORCA - Cardiff University URL: [Link]

-

Title: 4-Chlorophenyl dichlorophosphate Source: NIST Chemistry WebBook URL: [Link]

-

Title: 2-Chlorophenyl dichlorophosphate Source: NIST Chemistry WebBook URL: [Link]

-

Title: Week 7 : Lecture 32 : IR stretching frequencies for various functional groups Source: YouTube (NPTEL IIT Bombay) URL: [Link]

-

Title: Infrared spectra of polychlorobenzenes Source: NIST Digital Library of Mathematical Functions URL: [Link]

-

Title: C6H5Cl infrared spectrum of chlorobenzene Source: Doc Brown's Chemistry URL: [Link]

-

Title: IR spectra of the PO 4-stretching region Source: ResearchGate URL: [Link]

-

Title: The P–O stretching region in the infrared spectra Source: ResearchGate URL: [Link]

-

Title: Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701) Source: University of Cambridge URL: [Link]

-

Title: Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Stretching vibrations of the P O bonds Source: ResearchGate URL: [Link]

-

Title: IR Spectrums (Chlorobenzene) Source: University of Calgary URL: [Link]

-

Title: IR Spectrum and Characteristic Absorption Bands Source: Chemistry LibreTexts URL: [Link]

-

Title: Interpreting IR Scans Exp 10 Nitration of Chlorobenzene Source: YouTube URL: [Link]

-

Title: Infrared Analysis of Phosphorous Compounds Source: ResearchGate URL: [Link]

-

Title: 4-Chlorophenyl phosphorodichloridate Source: MySkinRecipes URL: [Link]

-

Title: Ethyl dichlorophosphate Source: NIST Chemistry WebBook URL: [Link]

-

Title: Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL: [Link]

-

Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]

-

Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

-

Title: Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group Source: Semantic Scholar URL: [Link]

Sources

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chlorophenyl phosphorodichloridate [myskinrecipes.com]

- 3. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 4-Chlorophenyl dichlorophosphate (CAS 772-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]

- 9. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. youtube.com [youtube.com]

- 17. cambridgeinternational.org [cambridgeinternational.org]

Mass spectrometry fragmentation pattern of p-chlorophenyl dichlorophosphate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of p-Chlorophenyl Dichlorophosphate

Authored by a Senior Application Scientist

Introduction: The Analytical Challenge of Reactive Organophosphates

This compound (PCPDP) is an organophosphate compound of significant interest in industrial chemistry and environmental science. As an intermediate in the synthesis of pesticides and flame retardants, its detection and structural confirmation are paramount for process monitoring and toxicological studies.[1][2] Mass spectrometry, particularly with electron ionization (EI), stands as a definitive technique for this purpose. However, the inherent reactivity of the dichlorophosphate moiety presents a unique fragmentation landscape that requires careful interpretation.

This guide provides an in-depth analysis of the EI-MS fragmentation pattern of this compound. Moving beyond a simple cataloging of fragment ions, we will explore the causal mechanisms driving bond cleavage, the rationale behind the observed ion abundances, and the diagnostic signatures that enable unambiguous identification. The methodologies and interpretations presented herein are grounded in established principles of gas-phase ion chemistry and are designed to provide researchers with a robust framework for their analytical work.[3][4]

The Molecular Ion: A Diagnostic Isotopic Signature

The chemical formula for this compound is C₆H₄Cl₃O₂P.[5][6] The presence of three chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion (M⁺˙), which is essential for its initial identification. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing three chlorine atoms, the relative intensities of the isotopic peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙) can be predicted.

The nominal mass of the most abundant isotopologue (containing only ³⁵Cl) is 244 Da.[7] The resulting cluster of peaks around m/z 244 is a definitive starting point for spectral interpretation, and its presence, even at low intensity, is a strong indicator of the intact molecule. In the EI spectrum of this compound, the molecular ion is indeed observed, though its abundance may be limited due to the compound's propensity to fragment.[5]

The Core Directive: Deconstructing the Fragmentation Pathway

Electron ionization imparts significant energy into the molecule, leading to the formation of an energetically unstable molecular ion that rapidly decomposes into smaller, more stable fragment ions. The fragmentation of this compound is governed by the relative strengths of its bonds and the stability of the resulting charged and neutral species.[8] The primary cleavage events occur at the phosphorus center, involving the P-Cl and P-O bonds.

Primary Fragmentation: The Facile Loss of a Chlorine Radical

The most prominent initial fragmentation step is the homolytic cleavage of a P-Cl bond. This is a common pathway for organophosphorus compounds containing halogen atoms.[9] This cleavage is energetically favorable and results in the loss of a chlorine radical (•Cl), producing a highly abundant ion at m/z 209 .

-

Reaction: [C₆H₄ClPO₂Cl₂]⁺˙ → [C₆H₄ClPO₂Cl]⁺ + •Cl

-

Significance: The ion at m/z 209 ([M-35]⁺) is often the base peak or one of the most intense peaks in the spectrum, making it a crucial diagnostic marker. The corresponding isotopic peak at m/z 211, reflecting the presence of the remaining two chlorine atoms, further validates this assignment.

Secondary Fragmentation Pathways

The [M-Cl]⁺ ion at m/z 209 serves as a key intermediate for subsequent fragmentation events.

-

Loss of a Second Chlorine Radical: The ion at m/z 209 can lose another chlorine radical to form an ion at m/z 174 .

-

Reaction: [C₆H₄ClPO₂Cl]⁺ → [C₆H₄ClPO₂]⁺˙ + •Cl

-

-

Cleavage of the Aryl-Oxygen Bond: A significant pathway involves the cleavage of the C-O bond, leading to the formation of the dichlorophosphate cation [PO₂Cl₂]⁺. However, the charge is more likely to be retained by the aromatic fragment. The alternative cleavage of the P-O bond is also highly probable.

Formation of Key Aromatic Fragments

The stability of the aromatic ring dictates that many prominent ions will contain the chlorophenyl moiety.

-

Formation of the p-Chlorophenoxy Cation (m/z 128): Cleavage of the P-O bond can lead to the formation of the p-chlorophenoxy cation.

-

Reaction: [C₆H₄ClPO₂Cl₂]⁺˙ → [C₆H₄ClO]⁺ + •POCl₂

-

Note: This ion at m/z 128 is a significant peak in the spectrum and is indicative of the p-chlorophenoxy substructure.

-

-

Formation of the Chlorophenyl Cation (m/z 111): Subsequent loss of the oxygen atom (as CO) from the p-chlorophenoxy cation is less common. A more direct route is the loss of the entire phosphate group, leading to the formation of the chlorophenyl cation.

-

Reaction: [C₆H₄ClPO₂Cl₂]⁺˙ → [C₆H₄Cl]⁺ + •PO₂Cl₂

-

Significance: The ion at m/z 111 is a hallmark of compounds containing a chlorobenzene ring and is a key piece of evidence for structural elucidation.[10] Its isotopic partner at m/z 113 confirms the presence of chlorine.

-

Summary of Key Fragment Ions

The quantitative data below summarizes the primary ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 244 | Molecular Ion | [C₆H₄Cl₃O₂P]⁺˙ | Ionization of parent molecule |

| 209 | [M-Cl]⁺ | [C₆H₄Cl₂O₂P]⁺ | Loss of a •Cl radical from M⁺˙ |

| 174 | [M-2Cl]⁺ | [C₆H₄ClO₂P]⁺˙ | Loss of a second •Cl radical |

| 128 | p-Chlorophenoxy cation | [C₆H₄ClO]⁺ | Cleavage of the P-O bond |

| 111 | Chlorophenyl cation | [C₆H₄Cl]⁺ | Loss of the •PO₂Cl₂ group |

Visualizing the Fragmentation Cascade

To provide a clear, logical map of the fragmentation process, the following diagram illustrates the primary decomposition pathways of the this compound molecular ion under electron ionization.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol outlines a robust method for acquiring a high-quality electron ionization mass spectrum of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system. The inclusion of validation steps ensures the trustworthiness of the generated data.

Objective: To obtain a reproducible and verifiable EI mass spectrum of this compound, identifying the molecular ion and key fragment ions.

Instrumentation:

-

Gas Chromatograph with a standard non-polar column (e.g., DB-5ms).

-

Mass Spectrometer with an Electron Ionization (EI) source.

Methodology:

-

System Preparation & Calibration (Trustworthiness Check):

-

Perform a daily tune of the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution meet manufacturer specifications. Document the tune report.

-

Inject a solvent blank (e.g., hexane or ethyl acetate) to verify the absence of system contamination and interfering peaks.

-

-

Sample Preparation:

-

Prepare a 100 ppm stock solution of this compound in a high-purity, dry solvent like hexane.

-

Create a working solution of 1-10 ppm by serial dilution from the stock solution. The use of a dry solvent is critical to prevent hydrolysis of the analyte.

-

-

GC-MS Parameters:

-

Injector: 250°C, Splitless mode (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C, Electron Ionization at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Acquisition & Analysis:

-

Acquire the data for the prepared sample.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak. Ensure the spectrum is clean and not convoluted with co-eluting peaks.

-

Perform a background subtraction using the data from the baseline immediately before or after the peak.

-

-

Data Validation (Self-Validation System):

-

Molecular Ion Check: Verify the presence of the isotopic cluster for the molecular ion around m/z 244. Check if the observed isotopic ratios align with the theoretical ratios for a molecule with three chlorine atoms.

-

Fragment Ion Confirmation: Confirm the presence of the key diagnostic ions identified in this guide (m/z 209, 128, 111).

-

Replicate Injection: Perform a second injection to ensure the retention time and mass spectrum are reproducible.

-

Conclusion

The mass spectrometry fragmentation pattern of this compound is highly characteristic and driven by predictable cleavage events. The facile loss of a chlorine radical to form the intense ion at m/z 209, coupled with the presence of the molecular ion cluster (m/z 244) and key aromatic fragments (m/z 128 and 111), provides a multi-faceted signature for its confident identification. By understanding the chemical logic behind this fragmentation cascade and employing a self-validating experimental protocol, researchers can leverage mass spectrometry as a powerful tool for the unambiguous analysis of this and related organophosphate compounds.

References

-

MDPI. (2024-02-01). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Available from: [Link]

-

NIST. 4-Chlorophenyl dichlorophosphate. NIST Chemistry WebBook. Available from: [Link]

-

Semantic Scholar. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. Available from: [Link]

-

NIST. 4-Chlorophenyl dichlorophosphate. NIST Chemistry WebBook. Available from: [Link]

-

NIH. Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. Available from: [Link]

-

NIST. 2-Chlorophenyl dichlorophosphate. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

NIST. 4-Chlorophenyl dichlorophosphate. NIST Chemistry WebBook. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

TutorChase. (2025). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Available from: [Link]

-

NIST. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane. NIST Chemistry WebBook. Available from: [Link]

-

Universität Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Available from: [Link]

-

ResearchGate. IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Available from: [Link]

-

ResearchGate. Synthesis, Spectral Characterization and Evaluation of Biological Properties of Pd(II) Tris-4-Cholorophenyl Phosphine Complexes of Thioureas and Heterocyclic Thiones. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]

- 6. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]

- 7. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tutorchase.com [tutorchase.com]

- 9. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of p-Chlorophenyl Dichlorophosphate

This guide provides an in-depth exploration of the synthesis of p-chlorophenyl dichlorophosphate, a critical organophosphorus intermediate. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and emphasize the stringent safety protocols required. Our focus is on creating a self-validating protocol grounded in established chemical expertise.

Introduction: Significance and Applications

This compound (PCPDP) is a versatile phosphorylating agent employed in the synthesis of a wide array of organophosphorus compounds.[1] Its unique reactivity makes it an indispensable intermediate in the production of pharmaceuticals, pesticides, and flame retardants.[1][2] Aryl dichlorophosphates, like PCPDP, are powerful reagents for introducing phosphate esters into complex molecules, a foundational step in the synthesis of various bioactive compounds and advanced materials.[3][4] This guide details a reliable laboratory-scale synthesis from readily available precursors: p-chlorophenol and phosphorus oxychloride.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via the phosphorylation of p-chlorophenol using phosphorus oxychloride (POCl₃). Phosphorus oxychloride is a highly effective phosphorylating agent due to the electrophilic nature of the phosphorus atom and the presence of good leaving groups (chloride ions).[5][6]

The core reaction is a nucleophilic attack by the hydroxyl group of p-chlorophenol on the phosphorus atom of POCl₃. This reaction displaces one of the chloride ions and releases hydrogen chloride (HCl) as a byproduct.[7]

Overall Reaction: Cl-C₆H₄-OH + POCl₃ → Cl-C₆H₄-O-P(O)Cl₂ + HCl

The reaction is often conducted in the presence of a tertiary amine base, such as pyridine or triethylamine, which acts as an HCl scavenger.[7][8] This prevents the buildup of corrosive HCl gas and drives the reaction equilibrium toward the product. Without a base, the reversible reaction can limit the yield.

Caption: Fig. 1: Overall reaction scheme.

Critical Safety and Handling Protocols

Hazard Analysis: The paramount concern in this synthesis is the handling of phosphorus oxychloride (POCl₃). It is a highly corrosive, toxic, and water-reactive substance.[9][10][11]

-

Phosphorus Oxychloride (POCl₃):

-

Toxicity: Fatal if inhaled and harmful if swallowed.[11][12] It is a lachrymator, causing irritation and tears.[12]

-

Corrosivity: Causes severe skin burns and serious eye damage.[9][13] Contact with eyes may lead to severe corneal damage.[14]

-

Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[7] It is also incompatible with alcohols, amines, and strong bases.[12]

-

-

This compound (Product): The product is also classified as a corrosive substance that causes severe skin burns and eye damage.[13]

Mandatory Safety Measures:

-

Ventilation: All operations must be conducted inside a certified chemical fume hood with robust airflow.[9][12]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. This includes:

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent POCl₃ from reacting with ambient moisture.[9][12]

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[10][14] A spill kit containing an inert absorbent material (e.g., vermiculite or sand) must be on hand. Do not use water or combustible materials to clean up spills. [10]

-

Quenching: Extreme caution must be exercised when quenching the reaction or cleaning glassware. Unreacted POCl₃ must be slowly and carefully added to a large volume of ice-cold water or a basic solution with vigorous stirring to manage the exothermic reaction.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

4.1. Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Phosphorylating agent |

| p-Chlorophenol | Reagent Grade, ≥99% | Nucleophile/Substrate |

| Pyridine (or Triethylamine) | Anhydrous | HCl scavenger/Base |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Reaction solvent |

| Round-bottom flask | Three-neck, oven-dried | Reaction vessel |

| Addition Funnel | Pressure-equalizing, oven-dried | Controlled addition of POCl₃ |

| Condenser | With gas inlet/outlet | Maintain inert atmosphere, prevent vapor loss |

| Magnetic Stirrer & Stir Bar | Homogeneous mixing | |

| Inert Gas Supply | Nitrogen or Argon | Prevent hydrolysis of POCl₃ |

| Ice Bath | Temperature control | |

| Vacuum Distillation Apparatus | Purification of the final product |

4.2. Step-by-Step Synthesis Workflow

-

Apparatus Setup: Assemble the oven-dried three-neck round-bottom flask with a magnetic stir bar, a condenser (with a nitrogen inlet), and a pressure-equalizing addition funnel. Ensure all joints are properly sealed. Place the apparatus in an ice bath on top of a magnetic stirrer.

-

Reagent Charging: In the fume hood, charge the flask with p-chlorophenol (1.0 eq) and anhydrous dichloromethane. Add anhydrous pyridine (1.1 eq) to the flask. Begin stirring to dissolve the solids.

-

POCl₃ Addition: Charge the addition funnel with phosphorus oxychloride (1.2 eq).

-